3-Hydroxy-2,2-dimethylpropyl acrylate
Overview
Description
3-Hydroxy-2,2-dimethylpropyl acrylate is an organic compound with the molecular formula C8H14O3. It is a colorless to pale yellow liquid that is used primarily as a monomer in the production of polymers and resins. This compound is known for its reactivity due to the presence of both hydroxyl and acrylate functional groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,2-dimethylpropyl acrylate can be synthesized through the esterification of 3-hydroxy-2,2-dimethylpropionic acid with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product. Additionally, the removal of by-products and unreacted starting materials through distillation or other purification techniques is essential to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl acrylate undergoes various chemical reactions, including:
Esterification: As mentioned, it can be synthesized through esterification.
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid for esterification.
Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN) for polymerization.
Solvents: Toluene, dichloromethane for various reactions.
Major Products Formed
Polymers: Used in coatings, adhesives, and sealants.
Copolymers: Combined with other monomers to enhance material properties.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpropyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,2-dimethylpropyl acrylate primarily involves its reactivity as a monomer. The acrylate group can undergo free radical polymerization, forming long polymer chains. The hydroxyl group can participate in hydrogen bonding, enhancing the material properties of the resulting polymers. These interactions make it a versatile compound in the synthesis of various materials .
Comparison with Similar Compounds
Similar Compounds
Neopentyl glycol diacrylate: Similar in structure but with two acrylate groups.
3-Hydroxy-2,2-dimethylpropionic acid: The precursor in the synthesis of 3-hydroxy-2,2-dimethylpropyl acrylate.
Acrylic acid: The acrylate component used in the esterification process.
Uniqueness
This compound is unique due to the presence of both hydroxyl and acrylate functional groups, which provide it with distinct reactivity and versatility in various chemical processes. Its ability to form both hydrogen bonds and polymer chains makes it valuable in the development of advanced materials .
Properties
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(10)11-6-8(2,3)5-9/h4,9H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIKSZXJKCQQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181021 | |
Record name | 3-Hydroxy-2,2-dimethylpropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26424-32-8 | |
Record name | 3-Hydroxy-2,2-dimethylpropyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26424-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2,2-dimethylpropyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026424328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,2-dimethylpropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,2-dimethylpropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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